Home > Products > Screening Compounds P23441 > 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate
3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate - 323201-20-3

3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate

Catalog Number: EVT-439517
CAS Number: 323201-20-3
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N6-Cyclohexyladenosine (CHA)

Compound Description: N6-Cyclohexyladenosine (CHA) is an adenosine A1 receptor agonist. [] In studies using human trabecular meshwork (HTM) cells, CHA stimulated the activation of extracellular signal-regulated kinase (ERK) 1 and 2. [] This activation was shown to be mediated by Gi/o proteins and dependent on the activation of phospholipase C (PLC) and protein kinase Cα (PKCα). [] Further downstream, CHA treatment led to the secretion of matrix metalloproteinase-2 (MMP-2). []

References:1. 2.

Overview

3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate is a chemical compound recognized for its potential applications in medicinal chemistry. It belongs to the class of dihydropyridine derivatives, which are significant due to their diverse biological activities. The compound is characterized by a substituted pyridine structure, which contributes to its pharmacological properties.

Source

The compound can be found in various chemical databases, including PubChem and EPA's CompTox Dashboard, where it is cataloged under different identifiers and provides detailed information regarding its structure and properties .

Classification

3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate is classified as a heterocyclic compound. Its molecular formula is C14H13NO5C_{14}H_{13}NO_5, and it has a molecular weight of approximately 275.26 g/mol. This classification highlights its relevance in organic synthesis and medicinal research.

Synthesis Analysis

Methods

The synthesis of 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: These involve the reaction of appropriate aldehydes or ketones with substituted amines to form the dihydropyridine framework.
  2. Cyclization: Subsequent cyclization steps are often employed to form the dihydropyridine ring structure.
  3. Functionalization: Further functionalization can be achieved through nucleophilic attacks or electrophilic substitutions to introduce the carboxylate groups.

Technical Details

The synthesis may require specific catalysts and conditions (e.g., temperature, solvent) to optimize yield and purity. Detailed spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to characterize the final product.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate features:

  • A dihydropyridine ring that contributes to its reactivity.
  • Two carboxylate groups that enhance its solubility and biological activity.

The structural representation can be visualized through chemical drawing software or databases like PubChem.

Data

The compound's structural data includes bond lengths and angles that can be derived from crystallographic studies if available. The specific stereochemistry plays a critical role in its biological interactions.

Chemical Reactions Analysis

Reactions

3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate can participate in various chemical reactions:

  1. Reduction Reactions: It can undergo reduction to form corresponding alcohols or amines.
  2. Esterification: The carboxylic acid groups can react with alcohols to form esters.
  3. Nucleophilic Substitutions: The carbonyl groups may react with nucleophiles under suitable conditions.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. Kinetic studies might also provide insights into reaction rates and equilibria.

Mechanism of Action

Process

The mechanism of action for compounds like 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate often involves:

  1. Receptor Interaction: Binding to specific biological receptors or enzymes.
  2. Signal Transduction: Modulating intracellular signaling pathways that lead to physiological effects.
  3. Metabolic Pathways: Influencing metabolic processes through enzyme inhibition or activation.

Data

Experimental data from pharmacological studies may elucidate the specific pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Specific values may vary based on purity but are essential for characterization.
  • Solubility: Solubility in water and organic solvents affects its application in biological systems.

Chemical Properties

Chemical properties encompass reactivity with acids/bases, stability under different conditions (light, heat), and potential for degradation.

Relevant analyses include:

  • Spectroscopy: Infrared (IR) spectroscopy can identify functional groups.
  • Chromatography: Techniques like High Performance Liquid Chromatography (HPLC) are used for purity assessment.
Applications

Scientific Uses

3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  2. Organic Synthesis: Serving as an intermediate in synthesizing more complex molecules.
  3. Biological Research: Investigating mechanisms of action related to its pharmacological effects.

This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, highlighting its multifaceted roles in scientific research and industry applications.

Introduction to 1,4-Dihydropyridine (DHP) Derivatives in Medicinal Chemistry

1,4-Dihydropyridines (DHPs) represent a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring structure with nitrogen at position 1 and two conjugated double bonds. This core structure enables diverse electronic properties critical for pharmacological activity. The prototypical DHP nifedipine, discovered in 1971, revolutionized cardiovascular therapy as a selective L-type calcium channel blocker for hypertension and angina management [2] [7]. Over five decades, systematic structural exploration has transformed DHPs from calcium modulators to versatile pharmacophores with multitarget potential. The specific compound 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate exemplifies modern DHP engineering, incorporating ester functionalities (methyl at C3, phenyl at N1), a keto group at C5, and non-aromatic conjugation—features that optimize its bioreactivity beyond classical DHPs [3].

Historical Evolution of DHP-Based Calcium Channel Modulators

The medicinal history of DHPs is anchored in their voltage-dependent calcium channel (VDCC) modulation. First-generation agents like nifedipine, nitrendipine, and nimodipine share a conserved Hantzsch-type 1,4-DHP core with ortho-nitrophenyl substituents at C4, methyl esters at C3/C5, and alkyl groups at C2/C6. These structural elements confer state-dependent inhibition of Ca²⁺ influx through Cav1.2 (L-type) channels in vascular smooth muscle, reducing peripheral resistance without direct cardiac depression [2] [7].

Table 1: Evolution of DHP-Based Calcium Channel Modulators

GenerationRepresentative DrugsKey Structural FeaturesPharmacological Advance
First (1970s)Nifedipine, NimodipineC4: 2-NO₂-phenyl; C3/C5: -COOCH₃; C2/C6: -CH₃Selective L-type blockade; Vasodilation
Second (1980s-90s)Amlodipine, LacidipineC4: 2-Cl-phenyl/heteroaryl; C3: -COOCH₃; C5: -COOCH₂CH₃; C2/C6: bulkier alkylsDelayed onset, prolonged half-life
Third (2000s+)3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate analoguesC5: Oxo group; N1: Aryl substitution; Variable C4 groupsMultitarget engagement beyond VDCCs

Post-2000, "atypical" DHPs emerged with modifications breaking classical Hantzsch symmetry. Introduction of C5 ketones (e.g., 5-oxo groups) and N1 aryl substitutions (e.g., phenyl) enhanced binding plasticity to non-calcium targets. This shift enabled engagement with potassium channels, G-protein-coupled receptors (GPCRs), and transcriptional regulators—marking DHPs' transition from selective ion channel blockers to multitarget therapeutics [3]. For instance, the 5-oxo moiety in compounds like 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate introduces planar rigidity that favors protein interactions beyond VDCCs, including bacterial response regulators like H. pylori HsrA [5].

Structural Privileges of DHP Scaffolds in Multitarget Pharmacology

The DHP core’s "privileged" status stems from three intrinsic properties: redox activity, conformational adaptability, and hydrogen-bonding capability. First, the dihydropyridine ring mimics NADH’s redox behavior, enabling electron donation to quench reactive oxygen species (ROS). This is quantified via DPPH radical scavenging assays, where antiradical activity (ARA) correlates with C4 aryl electron-donating groups and C3/C5 ester lability [4] [6]. For example, diludine (DHP antioxidant) shows 40.5% ARA, while 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate’s keto group enhances scavenging via enol tautomerism [4] [6].

Table 2: Antiradical Activity (ARA) of DHP Derivatives in DPPH Assay

DHP DerivativeKey SubstituentsARA (%)Structural Implications
DiludineC4: Unsubstituted phenyl; C3/C5: -COOCH₃40.5 ± 3.0Classical Hantzsch scaffold
V-1-32C2/C6: Cationic onium methylene95.1 ± 0.2Enhanced electron transfer
IB-32N1: Pyridinium moiety0Quaternized nitrogen disrupts redox
Theoretical model for 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylateN1: Phenyl; C5: Oxo group; C3: Methyl ester~60–80% (predicted)Keto-enol tautomerism enables radical stabilization

Second, DHPs adopt boat, twist-boat, or planar conformations depending on C2/C6 and C3/C5 substituents. The C5 oxo group in 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate locks the ring in a planar configuration, exposing both carbonyls (C3-ester and C5-ketone) for hydrogen bonding with targets like HsrA—a bacterial transcription factor. Molecular docking confirms this oxo-DHP binds HsrA’s DNA-interaction domain via Asn²⁶ hydrogen bonds, disrupting pathogen gene regulation [5]. Third, N1 phenyl substitution (vs. alkyl) enhances π-stacking with aromatic residues in enzymes or receptors, explaining activity against adenosine receptors and P-glycoprotein [3].

Role of Substituent Diversity in Bioactivity: Methyl and Phenyl Groups in DHP Analogues

Substituent engineering at N1, C3, C4, and C5 dictates DHP bioactivity profiles. Three positions are critical in 3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate:

  • N1-Phenyl Group: Replacing alkyl with aryl enhances microbial target engagement. In Helicobacter pylori, N1-phenyl DHPs bind HsrA with Kd ≈ 2–8 µM, blocking DNA promoter regions essential for bacterial viability. This aryl group enables π-cation interactions with Arg⁴² and His⁸⁷ residues absent in alkyl-DHPs [5].
  • C3-Methyl Ester: Smaller esters (methyl vs. ethyl/benzyl) increase cell permeability and metabolic stability. Methyl esters resist hepatic esterases longer than ethyl analogues, prolonging antibacterial effects. In cancer cells, methyl esters enable cytosolic entry for P-glycoprotein inhibition, reversing multidrug resistance (MDR) [1] [4].
  • C5-Oxo Group: Converts the DHP into a Michael acceptor, enabling covalent interactions with cysteine thiols in redox-sensitive targets. This group also shifts redox potential (E₁/₂) by –180 mV vs. NADH, facilitating ROS scavenging in oxidative stress models [4] [6].

Table 3: Bioactivity of DHP Analogues Based on Substituent Effects

Substituent PositionGroup in Lead CompoundTarget EngagementBiological Effect
N1PhenylH. pylori HsrA regulator; DNA binding domainBactericidal action (MIC ≤8 mg/L)
C3Methyl esterP-glycoprotein ATPase domainMDR reversal in cancer cells
C5Oxo groupBacterial redox sensors; Cellular ROSOxidative stress modulation
C4Variable (e.g., 2-Cl-phenyl, 4-pyridyl)L-type Ca²⁺ channels; K⁺ channelsCalcium modulation; Vasodilation

The synergy between these groups enables multitarget effects: The C5 oxo group’s redox activity combined with N1-phenyl’s stacking and C3-methyl’s permeability underlies the compound’s dual function as an antimicrobial and MDR reverser [1] [5]. Such substituent-driven polypharmacology exemplifies modern DHP design—moving beyond calcium channels to combat antimicrobial resistance and oxidative pathologies.

Properties

CAS Number

323201-20-3

Product Name

3-Methyl 1-phenyl 5-oxo-5,6-dihydropyridine-1,3(4H)-dicarboxylate

IUPAC Name

5-O-methyl 1-O-phenyl 3-oxo-2,4-dihydropyridine-1,5-dicarboxylate

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C14H13NO5/c1-19-13(17)10-7-11(16)9-15(8-10)14(18)20-12-5-3-2-4-6-12/h2-6,8H,7,9H2,1H3

InChI Key

WTVCGJNYBVFTGD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(CC(=O)C1)C(=O)OC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CN(CC(=O)C1)C(=O)OC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.